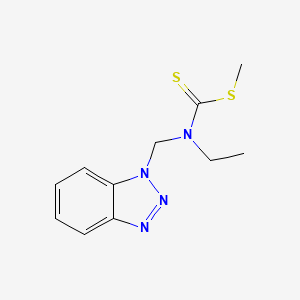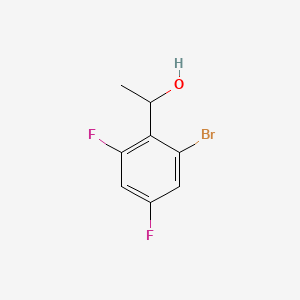
1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethan-1-OL group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluorophenylacetone with bromine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The ethan-1-OL group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a difluorophenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 1-(2-Bromo-4,6-difluorophenyl)ethanone.
Reduction: Formation of 1-(2,4-difluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ethan-1-OL group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2,6-difluorophenyl)ethanol: Similar structure but with different positional isomers.
2-Bromo-1-(2,6-difluorophenyl)ethan-1-one: Contains a ketone group instead of an ethan-1-OL group.
1-(2,4-Difluorophenyl)ethanol: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness: 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This compound’s distinct structure makes it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C8H7BrF2O |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
1-(2-bromo-4,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-4,12H,1H3 |
Clé InChI |
JQUKEWYLMCLQQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1Br)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)
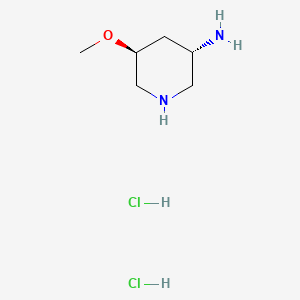
![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)
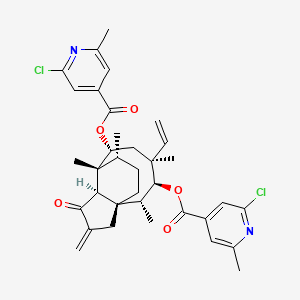

platinum(II)](/img/structure/B13904557.png)
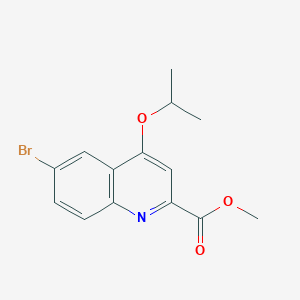

![6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)
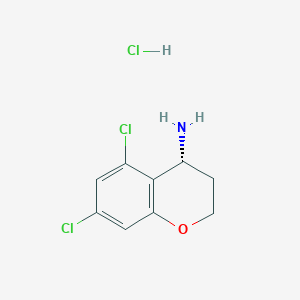
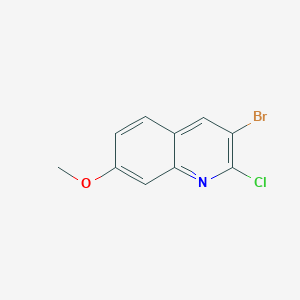
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13904591.png)

